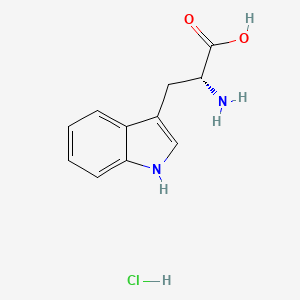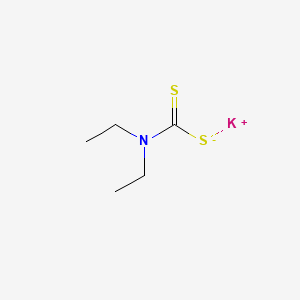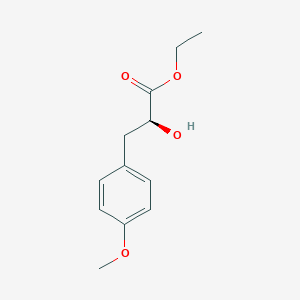
Potassium 9,10-dihydroxystearate
Vue d'ensemble
Description
Potassium 9,10-dihydroxystearate is a derivative of 9,10-dihydroxystearic acid . It is a long-chain fatty acid anion that is the conjugate base of 9,10-dihydroxystearic acid, obtained by deprotonation of the carboxy group .
Synthesis Analysis
The synthesis of 9,10-dihydroxystearic acid (DHSA), which is a precursor to Potassium 9,10-dihydroxystearate, involves using oleic acid as a raw material . DHSA contains two hydroxyl groups and one carboxyl group . It is reacted with ethylene oxide (EO) to obtain a new surfactant category characterized by the presence of 3 hydrophilic chains: 9,10-dihydroxystearic acid ethoxylates .Molecular Structure Analysis
The molecular formula of Potassium 9,10-dihydroxystearate is C18H35KO4 . It is characterized by the presence of two hydroxyl groups and one carboxyl group .Chemical Reactions Analysis
The oxidative cleavage of 9,10-dihydroxystearic acid is an important transformation in synthetic organic chemistry . The efficiency of the catalyst in the oxidative cleavage of 9,10-dihydroxystearic acid relies on the nature of the active component, the support, and the average size of metal nanoparticles .Physical And Chemical Properties Analysis
The molecular weight of Potassium 9,10-dihydroxystearate is 354.5664 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Industrial Applications
Potassium 9,10-dihydroxystearate (9,10-DHSA) derivatives, primarily developed from palm-based oils, have a wide range of industrial applications. These include uses in cosmetics, food, personal care, and pharmaceutical products. The development and characterization of these derivatives involve processes like epoxidation, hydrolysis, purification, and various chemical transformations such as blending, esterification, amidation, and polymerization. Notably, 9,10-DHSA and its derivatives are used in commercial products like soaps, deodorant sticks, and shampoos (Koay et al., 2011).
Chemical Properties and Reactions
The oxidation process of methyl 9,10-dihydroxystearate using hydrogen peroxide under specific conditions yields various monobasic and dibasic acids such as acetic, propionic, butyric, and succinic acids. This study contributes to understanding the chemical reactivity and potential applications of 9,10-dihydroxystearate in various chemical processes (Kameoka, 1961).
Biochemical Research
In biochemical research, the hydration of cis-9,10-epoxystearate into threo-9,10-dihydroxystearate has been studied in soybean (Glycine max) seedlings. This research provides insights into the biochemical pathways and enzymatic processes involved in the metabolism of fatty acids, which are crucial for understanding plant physiology and potentially developing agricultural applications (Blée & Schuber, 1992).
Analytical Chemistry Applications
In analytical chemistry, methyl 9,10-dihydroxystearate has been used as an internal standard in high-performance liquid chromatographic methods. This application is crucial for the quantitation of free acids, mono-, di-, and triglycerides, illustrating the role of 9,10-dihydroxystearate in improving analytical methodologies (Payne-Wahl et al., 1981).
Agricultural Research
Research on potassium in agriculture emphasizes the need to understand the role of potassium, including potassium derivatives like 9,10-dihydroxystearate, in soil and plant physiology. This research area covers aspects like plantnutrition, stress response, and the interaction of potassium with other nutrients, which are critical for advancing agricultural practices and crop management (Römheld & Kirkby, 2010).
Material Science and Polymer Research
In material science, derivatives of 9,10-dihydroxystearic acid, such as alkyl and alkenyl esters, have been studied for their compatibility with commercial polymers. These materials show promise in various applications, including as plasticizers in different polymer matrices. This research contributes to the development of new materials with enhanced properties for industrial use (Knight et al., 1950).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;9,10-dihydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4.K/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZQCYYJHFVMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35KO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120-87-6 (Parent) | |
| Record name | Potassium 9,10-dihydroxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20958771 | |
| Record name | Potassium 9,10-dihydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 9,10-dihydroxystearate | |
CAS RN |
37734-46-6 | |
| Record name | Potassium 9,10-dihydroxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 9,10-dihydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 9,10-dihydroxystearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)



![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)


![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3370364.png)

![2H-[2,7]Naphthyridin-1-one hydrochloride](/img/structure/B3370372.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)

![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)